ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE
Overview
Description
ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole nucleus, which is a common structural motif in many natural products and pharmaceuticals .
Mechanism of Action
Target of Action
Ethyl N-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]glycinate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities
Result of Action
Given the broad-spectrum biological activities of indole derivatives , this compound may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE typically involves the reaction of 2-methyl-2,3-dihydro-1H-indole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
- Oxidized derivatives.
- Reduced forms.
- Substituted products with various functional groups .
Scientific Research Applications
Chemistry: ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE is used as a building block in the synthesis of more complex molecules. Its indole nucleus makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives have shown promise in various biological assays, including antiviral, anticancer, and antimicrobial activities .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its structural similarity to natural indole compounds makes it a candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Comparison with Similar Compounds
Comparison: ETHYL 2-{[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]AMINO}ACETATE is unique due to its specific substitution pattern on the indole nucleus. This structural feature imparts distinct chemical and biological properties compared to other indole derivatives. Its ethyl ester group enhances its solubility and reactivity, making it a versatile compound in various applications .
Properties
IUPAC Name |
ethyl 2-[(2-methyl-2,3-dihydroindole-1-carbonyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-13(17)9-15-14(18)16-10(2)8-11-6-4-5-7-12(11)16/h4-7,10H,3,8-9H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQCBQMGLYXKSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1C(CC2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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